1-Piperazinecarbodithioic acid
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Overview
Description
1-Piperazinecarbodithioic acid, also known as N-piperazinedithioacarboxylic acid or parvex, belongs to the class of organic compounds known as piperazines. Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member heterocyclic with two nitrogen atoms at positions 1 and 4, as well as four carbon atoms. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm.
Scientific Research Applications
Surface Enhanced Raman Scattering (SERS) Studies
1-Piperazinecarbodithioic acid has been studied for its applications in surface-enhanced Raman scattering (SERS). Researchers synthesized piperazine-1-carbodithioic acid and investigated its specific SERS effects on silver and ZnO nanoparticles. The study provided insights into the enhancement mechanism and factors influencing SERS effects (Prakash et al., 2015).
Novel Sperm-Immobilizing Agents
1-Substituted piperazinecarbodithioates have been designed and synthesized as potential sperm-immobilizing agents. These compounds were found to irreversibly immobilize sperm and exhibited multiple activities including antifungal and antitrichomonal activities (Jangir et al., 2014).
Inhibitors of Soluble Epoxide Hydrolase
Researchers identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high-throughput screening. These compounds showed promise for various disease models due to their robust effects on serum biomarkers (Thalji et al., 2013).
Peptide Carboxyl Group Derivatization
Piperazine-based derivatives have been used for derivatization of carboxyl groups on peptides. This process enhances ionization efficiency in mass spectrometry, facilitating comprehensive proteome analysis (Qiao et al., 2011).
Antidepressant Metabolism Studies
1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004) is a novel antidepressant. Its metabolism was studied, revealing the formation of various metabolites, which aids in understanding the drug's pharmacokinetics (Hvenegaard et al., 2012).
Postcombustion Capture of CO2
Piperazine solutions have been investigated for their potential in postcombustion capture of carbon dioxide. The kinetics of CO2 reactions in piperazine solutions were studied, highlighting the efficiency of piperazine in CO2 capture processes (Conway et al., 2013).
Synthesis and Characterization of Amino Acids Conjugates
Piperazine derivatives were synthesized as amino acids conjugates and studied for their anti-inflammatory activity. These findings contribute to the understanding of piperazine as a pharmaceutical intermediate (Xiao-le, 2014).
Cytotoxicity Screening in Cancer Research
Piperazine-1-carbodithioate derivatives of quinazolin-4(3H)-ones were synthesized and screened for cytotoxicity against various human cancer cell lines. This research contributes to the development of new anticancer agents (Cao et al., 2009).
Properties
CAS No. |
99-00-3 |
---|---|
Molecular Formula |
C5H10N2S2 |
Molecular Weight |
162.3 g/mol |
IUPAC Name |
piperazine-1-carbodithioic acid |
InChI |
InChI=1S/C5H10N2S2/c8-5(9)7-3-1-6-2-4-7/h6H,1-4H2,(H,8,9) |
InChI Key |
IDIICHZCEIGXGB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C(=S)S |
Canonical SMILES |
C1CN(CCN1)C(=S)S |
melting_point |
228.0 °C 225-227°C |
99-00-3 | |
physical_description |
Solid |
Synonyms |
picadex |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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